![molecular formula C12H14ClN3O2 B6503737 1-[(4-chlorophenyl)methyl]-3-(5-oxopyrrolidin-3-yl)urea CAS No. 1396794-20-9](/img/structure/B6503737.png)
1-[(4-chlorophenyl)methyl]-3-(5-oxopyrrolidin-3-yl)urea
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Overview
Description
1-[(4-chlorophenyl)methyl]-3-(5-oxopyrrolidin-3-yl)urea is a synthetic organic compound that features a urea moiety linked to a pyrrolidinone ring and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-3-(5-oxopyrrolidin-3-yl)urea typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with a suitable nucleophile.
Formation of the Urea Moiety: The final step involves the reaction of the intermediate with an isocyanate or a carbamate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-3-(5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorophenyl group or the urea moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-3-(5-oxopyrrolidin-3-yl)urea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: The compound is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-(5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[(4-bromophenyl)methyl]-3-(5-oxopyrrolidin-3-yl)urea: Similar structure with a bromophenyl group instead of a chlorophenyl group.
1-[(4-methoxyphenyl)methyl]-3-(5-oxopyrrolidin-3-yl)urea: Contains a methoxyphenyl group, which may alter its chemical and biological properties.
Uniqueness
1-[(4-chlorophenyl)methyl]-3-(5-oxopyrrolidin-3-yl)urea is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and research.
Biological Activity
1-[(4-chlorophenyl)methyl]-3-(5-oxopyrrolidin-3-yl)urea, a compound belonging to the class of substituted ureas, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is C13H15ClN2O. The compound features a chlorophenyl group and a pyrrolidine moiety, which are critical for its biological activity. Various synthetic routes have been explored to optimize yield and purity, with methods involving the reaction of isocyanates with amines being prominent in literature .
Anticancer Activity
Recent studies have highlighted the anticancer potential of related urea derivatives. For instance, a study reported that a structurally similar compound demonstrated significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and HCT-116 (colorectal cancer), with IC50 values ranging from 2.39 to 3.90 μM . This suggests that compounds with similar structural features may exhibit comparable activities.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression and metabolic disorders. In particular, derivatives have shown promising results as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases . The inhibition of urease has also been noted, indicating potential applications in treating infections caused by urease-producing bacteria.
Antibacterial Activity
Research indicates that related compounds exhibit moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The structure-activity relationship (SAR) analyses suggest that the presence of the chlorophenyl group enhances antibacterial efficacy .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Interaction with Target Proteins : Molecular docking studies have demonstrated that these compounds can form hydrogen bonds with key amino acid residues in target proteins, such as BRAF, which is implicated in several cancers .
- Enzyme Inhibition : The inhibition of enzymes like acetylcholinesterase and urease suggests that these compounds may interfere with critical biochemical pathways involved in disease progression .
- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis, although specific pathways remain to be elucidated.
Case Studies
A notable case study involved the evaluation of a series of urea derivatives against multiple cancer cell lines. The study reported significant correlations between structural modifications and biological activity, emphasizing the importance of the chlorophenyl and pyrrolidine substituents in enhancing potency against cancer cells .
Data Summary
Compound | Activity Type | IC50 Values (μM) | Cell Lines Tested |
---|---|---|---|
1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | Anticancer | A549: 2.39 ± 0.10 HCT-116: 3.90 ± 0.33 | A549, HCT-116 |
Various Urea Derivatives | Acetylcholinesterase Inhibition | Varies | N/A |
Related Compounds | Antibacterial | Moderate to Strong | S. typhi, B. subtilis |
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(5-oxopyrrolidin-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2/c13-9-3-1-8(2-4-9)6-15-12(18)16-10-5-11(17)14-7-10/h1-4,10H,5-7H2,(H,14,17)(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPNFMJAJPYYPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NC(=O)NCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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